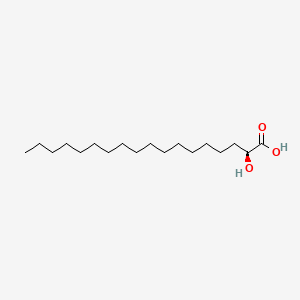

(S)-2-hydroxystearic acid

Description

Propriétés

Formule moléculaire |

C18H36O3 |

|---|---|

Poids moléculaire |

300.5 g/mol |

Nom IUPAC |

(2S)-2-hydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |

Clé InChI |

KIHBGTRZFAVZRV-KRWDZBQOSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)O |

SMILES isomérique |

CCCCCCCCCCCCCCCC[C@@H](C(=O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCC(C(=O)O)O |

Origine du produit |

United States |

Occurrence, Metabolic Pathways, and Fundamental Biological Roles of S 2 Hydroxystearic Acid

Natural Occurrence and Biosynthetic Origins in Diverse Biological Systems

(S)-2-hydroxystearic acid is a hydroxylated fatty acid that has been identified in a variety of biological systems, including humans, animals, plants, and microorganisms. caymanchem.comnih.govnih.gov In mammals, 2-hydroxy fatty acids are significant components of a specific subset of sphingolipids, particularly in the nervous system, skin, and kidneys. nih.govsigmaaldrich.com For instance, they are abundant in the myelin of the brain, where they are integral to galactosylceramides and are crucial for maintaining the structure and function of the myelin sheath. researchgate.net The presence of this compound has also been noted in human feces, blood, urine, and placenta. hmdb.ca

The primary route for the biosynthesis of 2-hydroxy fatty acids in eukaryotes is the 2-hydroxylation of fatty acids. researchgate.net This reaction is catalyzed by fatty acid 2-hydroxylase (FA2H), an enzyme located in the endoplasmic reticulum membrane. nih.govresearchgate.net The substrates for this enzyme are fatty acids, and it specifically produces the (R)-enantiomer of 2-hydroxy fatty acids in mammals. researchgate.net The presence of the (S)-enantiomer in some animal-derived products is thought to originate from bacterial sources within the organism's microbiome or diet. researchgate.net In addition to direct hydroxylation, 2-hydroxy fatty acids can also be generated through the degradation of the long-chain base phytosphingosine. researchgate.net

Beyond mammals, this compound and other hydroxylated fatty acids are found in various other organisms. For example, it has been reported in the seaweed Ulva armoricana and the honeybee Apis cerana. caymanchem.comnih.gov In plants like Arabidopsis thaliana, two fatty acid 2-hydroxylases, FAH1 and FAH2, are responsible for the synthesis of 2-hydroxy fatty acids that are components of sphingolipids. nih.gov

The following table provides a summary of the observed occurrences of this compound in different biological systems.

| Biological System | Specific Location/Context | Reference |

| Humans | Feces, Blood, Urine, Placenta, Synovial Fluid | caymanchem.comhmdb.ca |

| Mammals | Nervous System (Myelin), Epidermis, Kidney | nih.govsigmaaldrich.comresearchgate.net |

| Insects | Apis cerana (Honeybee) | nih.gov |

| Marine Algae | Ulva armoricana (Seaweed) | caymanchem.com |

| Plants | Arabidopsis thaliana (Thale Cress) | nih.gov |

Metabolic Transformations and Derivative Formation Pathways

Intracellular Conversion to 2-Hydroxystearoyl-Coenzyme A

A key activation step in the metabolism of this compound is its conversion to 2-hydroxystearoyl-Coenzyme A (CoA). This thioesterification reaction is essential for the subsequent incorporation of the fatty acid into more complex lipid structures. hmdb.camedchemexpress.com While the specific enzymes responsible for the activation of this compound to its CoA derivative are not fully elucidated in all organisms, butyryl-CoA transferases have been shown to have activity towards 2-hydroxy acids in some engineered microorganisms. nih.gov 2-Hydroxystearoyl-CoA serves as a metabolite of octadecanoic acid and is a precursor for the synthesis of other important lipids. hmdb.camedchemexpress.com

Incorporation into Complex Lipids: Fatty Acyl Esters of Hydroxy Fatty Acids (FAHFAs)

This compound is a component of a class of lipids known as fatty acyl esters of hydroxy fatty acids (FAHFAs). acs.orgnih.gov FAHFAs are formed through the esterification of a hydroxy fatty acid with another fatty acid. acs.org The biosynthesis of these complex lipids involves the transfer of a fatty acid from a fatty acyl-CoA to the hydroxyl group of the hydroxy fatty acid, a reaction catalyzed by acyltransferases. nih.gov

In humans, acyl-CoA:amino acid N-acyltransferase (ACNAT) and bile acid CoA:amino acid N-acyltransferase (BAAT) are candidate genes for this acylation process. nih.gov The most studied FAHFAs include palmitic-hydroxystearic acid (PAHSA), where palmitic acid is esterified to a hydroxystearic acid. nih.govnih.gov These molecules have garnered significant interest due to their anti-diabetic and anti-inflammatory properties. acs.orgresearchgate.net

FAHFAs can be further metabolized and incorporated into even larger lipid structures, such as FAHFA-containing triacylglycerols (FAHFA-TGs). nih.gov The synthesis of FAHFA-TGs from FAHFAs has been demonstrated in adipocytes. nih.gov

Investigational Lipid Metabolism Networks Involving Hydroxystearic Acids

Research into the metabolism of hydroxystearic acids is ongoing, with studies exploring their broader involvement in lipid networks. For instance, 2-hydroxystearic acid can be synthesized from stearic acid (octadecanoic acid) and is a precursor for N-2-hydroxystearoylsphingosine, a type of ceramide. hmdb.ca Ceramides (B1148491) containing 2-hydroxy fatty acids are crucial for the epidermal permeability barrier. nih.gov All six members of the mammalian ceramide synthase (CerS) family have been shown to be capable of producing 2-hydroxy-ceramides, with specificity for the chain length of the 2-hydroxy-fatty acyl-CoA. nih.gov

Furthermore, metabolic pathways involving the degradation of hydroxystearic acids are also being investigated. In some yeasts, 10-hydroxystearic acid can be oxidized to 10-ketostearic acid and subsequently undergo β-oxidation. researchgate.net While this specific pathway has been detailed for the 10-hydroxy isomer, it suggests potential catabolic routes for other hydroxystearic acid isomers.

Enzymatic Systems Involved in Hydroxystearic Acid Biosynthesis and Catabolism

The metabolism of this compound is governed by a set of specific enzymes that catalyze its formation and breakdown.

The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids in mammals is fatty acid 2-hydroxylase (FA2H) . nih.govresearchgate.net This enzyme is a mixed-function oxygenase that hydroxylates fatty acids at the C-2 position. nih.gov Mutations in the FA2H gene in humans are associated with neurodegenerative disorders, highlighting the importance of 2-hydroxylated sphingolipids in the nervous system. nih.gov In plants like Arabidopsis, there are two FA2H orthologs, FAH1 and FAH2, which hydroxylate fatty acids of different chain lengths. nih.gov

The catabolism of this compound can be initiated by (S)-2-hydroxy-fatty-acid dehydrogenase . wikipedia.org This enzyme is an oxidoreductase that converts (S)-2-hydroxystearate to 2-oxostearate, using NAD+ as a cofactor. wikipedia.org Another enzyme involved in the oxidation of (S)-2-hydroxy acids is (S)-2-hydroxy-acid oxidase , which uses oxygen as an acceptor to produce a 2-oxo acid and hydrogen peroxide. wikipedia.org

The following table summarizes the key enzymes involved in the metabolism of this compound.

| Enzyme | EC Number | Function | Substrate(s) | Product(s) | Reference |

| Fatty Acid 2-Hydroxylase (FA2H) | 1.14.14.- | Biosynthesis (Hydroxylation) | Fatty Acid, O2, NADPH | 2-Hydroxy Fatty Acid, H2O, NADP+ | nih.govresearchgate.net |

| (S)-2-Hydroxy-fatty-acid dehydrogenase | 1.1.1.99 | Catabolism (Oxidation) | (S)-2-Hydroxystearate, NAD+ | 2-Oxostearate, NADH, H+ | wikipedia.org |

| (S)-2-Hydroxy-acid oxidase | 1.1.3.15 | Catabolism (Oxidation) | (S)-2-Hydroxy acid, O2 | 2-Oxo acid, H2O2 | wikipedia.org |

| Ceramide Synthase (CerS) | 2.3.1.24 | Incorporation into Ceramides | Sphingosine, 2-Hydroxystearoyl-CoA | N-2-Hydroxystearoylsphingosine, CoA | nih.gov |

Mechanistic Investigations of this compound Interactions in Cellular Models

The biological effects of this compound and its derivatives are being actively investigated in various cellular models. In vitro studies have shown that 2-hydroxystearic acid can reduce the growth of Ehrlich ascites tumor cells. caymanchem.comtargetmol.com

Research on regioisomers of hydroxystearic acid has revealed that the position of the hydroxyl group influences their biological activity. For example, 5-, 7-, and 9-hydroxystearic acids have demonstrated growth inhibitory effects on several human cancer cell lines, including HeLa, HT29, and MCF7 cells. nih.gov Specifically, 5-hydroxystearic acid has been shown to not only decrease cell proliferation but also alter cell motility and morphology. nih.gov

The incorporation of 2-hydroxy fatty acids into sphingolipids has profound effects on cell membrane properties and signaling. In plant cells, 2-hydroxy sphingolipids are necessary for the organization of plasma membrane nanodomains and for the reactive oxygen species (ROS) burst that is part of the immune response to pathogens. nih.gov In mammalian cells, 2-hydroxylated sphingolipids contribute to the stability of myelin. researchgate.net Furthermore, recent studies suggest that sphingolipids containing 2-hydroxy fatty acids play specific roles in cell signaling pathways. nih.gov The anti-diabetic and anti-inflammatory actions of FAHFAs, which contain this compound, are thought to be mediated, at least in part, by their interaction with G-protein coupled receptors. nih.gov

Effects on Cellular Proliferation and Growth in In Vitro Research Systems

This compound, a member of the alpha-hydroxy fatty acid family, has demonstrated notable effects on the proliferation and growth of various cell lines in laboratory settings. Research indicates that hydroxystearic acids (HSAs), as a class of compounds, can exert cytostatic (inhibiting cell growth) and cytotoxic (toxic to cells) effects. researchgate.netnih.gov

Specifically, 2-hydroxystearic acid has been shown to reduce the growth of Ehrlich ascites tumor (EAT) cells in vitro at a concentration of 100 μM. targetmol.commedchemexpress.com Further studies on different cancer cell lines have revealed that the antiproliferative activity of hydroxystearic acids is significantly influenced by the position of the hydroxyl group on the stearic acid chain. nih.govresearchgate.net For instance, while some isomers show potent inhibitory effects, others have very weak or no activity. nih.govresearchgate.net

The mechanism behind this growth inhibition often involves interference with the cell cycle. researchgate.netnih.gov Studies on various hydroxystearic acids have shown they can cause cells to arrest at different phases of the cell cycle. For example, in murine lung carcinoma cells, HSAs can cause an accumulation of cells in the G2-M phase, whereas in human colon tumor cells, the arrest is observed in the G0-G1 phase. researchgate.netnih.gov This differential effect highlights the cell-line-specific responses to these compounds. nih.gov

Summary of In Vitro Antiproliferative Effects of Hydroxystearic Acids

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2-Hydroxystearic acid | Ehrlich ascites tumor (EAT) cells | Reduced cell growth | targetmol.commedchemexpress.com |

| Hydroxystearic Acid (general) | Murine lung carcinoma cells (C108) | Cell cycle arrest in G2-M phase | nih.govnih.gov |

| Hydroxystearic Acid (general) | Human colon tumor cells (HT29) | Cell cycle arrest in G0-G1 phase | nih.gov |

| 5-Hydroxystearic acid | HeLa, HT29, MCF7, NLF cells | Inhibition of cell proliferation, changes in cell motility | nih.govresearchgate.net |

| 9-Hydroxystearic acid | HT29, U2OS, SaOS cells | Inhibition of proliferation, induction of p21 expression | mdpi.com |

Characterization of Molecular Targets and Downstream Signaling in Research Contexts

The antiproliferative effects of hydroxystearic acids are linked to their interaction with specific molecular targets within the cell, leading to the modulation of downstream signaling pathways that govern cell cycle progression.

A key molecular target identified for hydroxystearic acids is the cdc2 kinase complex (also known as Cdk1/cyclin B kinase). researchgate.netnih.govnih.gov This complex is a crucial regulator of the G2/M transition in the cell cycle. Research has demonstrated that hydroxystearic acid can inhibit the histone H1 kinase activity of the cdc2 complex by up to 95% in mitotic cells. nih.gov This inhibition leads to an arrest in the M phase of the cell cycle. nih.gov The downstream consequence of cdc2 kinase inhibition is the failure of the cell to properly enter and proceed through mitosis, ultimately halting proliferation.

While the cdc2 kinase complex is a confirmed target for the broader class of hydroxystearic acids, other isomers have been shown to interact with different targets. For example, 9-hydroxystearic acid (9-HSA) is known to act as an inhibitor of histone deacetylase 1 (HDAC1) . nih.govmdpi.com Inhibition of HDAC1 by 9-HSA in human colorectal adenocarcinoma cells (HT29) leads to an arrest in the G0/G1 phase of the cell cycle and an increase in the expression of the cell cycle inhibitor p21. nih.govmdpi.com

The signaling pathways affected by this compound and its isomers are central to cell fate decisions. The inhibition of the cdc2 kinase directly impacts the phosphorylation of numerous substrate proteins required for mitotic events, such as chromosome condensation, nuclear envelope breakdown, and spindle formation. By blocking these processes, hydroxystearic acids effectively stop cell division. Furthermore, the modulation of HDAC activity by isomers like 9-HSA can influence gene expression patterns, affecting pathways related to cell cycle control, differentiation, and apoptosis. mdpi.com

Comparative Analysis of Regioisomeric and Stereoisomeric Hydroxystearic Acid Activities

The biological activity of hydroxystearic acids is highly dependent on their specific chemical structure, including both the position of the hydroxyl group along the carbon chain (regioisomerism) and the three-dimensional arrangement of atoms (stereoisomerism).

Regioisomeric Effects: Studies comparing various regioisomers of hydroxystearic acid have revealed significant differences in their antiproliferative potency. nih.gov Research on a panel of human cancer cell lines, including CaCo-2, HT29, HeLa, MCF7, and PC3, showed that isomers with the hydroxyl group at positions 5, 7, and 9 displayed significant growth inhibitory activity. nih.govresearchgate.net In contrast, 10-HSA and 11-HSA had a very weak effect, and 8-HSA showed no inhibitory activity at all. nih.govresearchgate.net This indicates that the placement of the hydroxyl group is a critical determinant of the molecule's ability to interact with its biological targets. For instance, 5-HSA was found to not only reduce cell proliferation but also to induce changes in cell displacement, directionality, and speed. researchgate.net

Stereoisomeric Effects: The chirality of the hydroxyl group also plays a crucial role in the biological activity of these compounds. For 9-hydroxystearic acid, it has been reported that the (R)-enantiomer exhibits a significantly greater antiproliferative effect on HT29 cells compared to the (S)-enantiomer. mdpi.com This stereoselectivity suggests a specific binding interaction with its molecular target, HDAC1, where one enantiomer fits more effectively into the active site than the other. mdpi.com While specific comparative data for the enantiomers of 2-hydroxystearic acid are less detailed in the available literature, the pronounced stereospecificity observed for other isomers strongly suggests that the (S) configuration of 2-hydroxystearic acid is likely a key factor in its biological activity.

Comparative Activity of Hydroxystearic Acid Isomers

| Isomer | Type of Isomerism | Observed Activity/Potency | Reference |

|---|---|---|---|

| 5-HSA, 7-HSA, 9-HSA | Regioisomers | Significant growth inhibitory activity | nih.govresearchgate.net |

| 8-HSA | Regioisomer | No inhibitory activity | nih.govresearchgate.net |

| 10-HSA, 11-HSA | Regioisomers | Very weak inhibitory effect | nih.govresearchgate.net |

| (R)-9-HSA | Stereoisomer | More potent antiproliferative activity than (S)-9-HSA | mdpi.com |

| (S)-9-HSA | Stereoisomer | Less potent antiproliferative activity than (R)-9-HSA | mdpi.com |

Advanced Analytical Methodologies for Characterization and Quantification of S 2 Hydroxystearic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

LC-MS has become a cornerstone for the analysis of fatty acids and their derivatives due to its high sensitivity and specificity. lipidmaps.org This technique is particularly well-suited for the analysis of (S)-2-hydroxystearic acid, offering robust methods for both qualitative and quantitative assessments.

High-Resolution Mass Spectrometry for Structural Elucidation and Isomer Differentiation

High-resolution mass spectrometry (HRMS) is instrumental in the structural elucidation of this compound and its differentiation from other isomers. HRMS provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. While HRMS alone cannot distinguish between stereoisomers like the (S) and (R) enantiomers, it is highly effective in differentiating constitutional isomers, such as those where the hydroxyl group is located at a different position on the stearic acid backbone. nih.govnih.gov

For instance, 2-hydroxystearic acid and 3-hydroxystearic acid, being constitutional isomers, can be challenging to distinguish due to their similar structures. acs.orgfigshare.com However, HRMS, when coupled with liquid chromatography, can often separate these isomers based on subtle differences in their fragmentation patterns and retention times. acs.org The fragmentation of the parent ion in the mass spectrometer can yield specific product ions that are characteristic of the hydroxyl group's position, allowing for confident identification. acs.org

Quantitative LC-MS/MS Methods for Trace Analysis in Complex Matrices

For the quantification of this compound, especially at trace levels in complex biological matrices like plasma or tissues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. lipidmaps.orgnih.gov This technique offers exceptional sensitivity and selectivity by using multiple reaction monitoring (MRM). lipidmaps.org In an MRM experiment, a specific precursor ion of the analyte is selected and fragmented, and then a specific product ion is monitored. This highly specific detection method minimizes interference from other components in the sample matrix.

The development of a quantitative LC-MS/MS method involves optimizing several parameters, including the chromatographic separation conditions and the mass spectrometric settings. A typical workflow includes sample extraction, derivatization (if necessary), chromatographic separation on a suitable column (often a C18 reversed-phase column), and detection by the mass spectrometer. researchgate.net The use of an internal standard, such as a deuterated analog of 2-hydroxystearic acid, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. lipidmaps.org The limits of detection (LOD) and quantification (LOQ) for such methods are typically in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range, making it possible to measure endogenous levels of this fatty acid. nih.govunitn.it

Table 1: Performance Characteristics of a Typical LC-MS/MS Method for Hydroxy Fatty Acid Quantification

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.01 - 10 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Recovery | 80 - 120% |

This table presents typical performance characteristics and may vary depending on the specific method and matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of 2-hydroxystearic acid. However, due to the low volatility of fatty acids, derivatization is required to convert them into more volatile compounds suitable for GC analysis. marinelipids.ca Common derivatization methods include methylation to form fatty acid methyl esters (FAMEs) followed by silylation of the hydroxyl group to create trimethylsilyl (B98337) (TMS) ethers. marinelipids.cagsartor.org

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. gsartor.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparing it to a spectral library. marinelipids.ca GC-MS offers excellent chromatographic resolution, often allowing for the separation of closely related isomers. marinelipids.ca

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, determining its enantiomeric purity is often essential. Chiral chromatography is the primary technique used to separate enantiomers. libretexts.orglibretexts.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. aocs.org

Supercritical Fluid Chromatography (SFC) for Stereoisomer Separation

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC, including faster analysis times and reduced solvent consumption. acs.orgnih.govchiraltech.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without a significant loss in chromatographic efficiency. nih.gov

For the separation of this compound and its (R)-enantiomer, a chiral column is used in the SFC system. nih.gov The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used and have shown success in separating a wide range of chiral compounds, including hydroxy fatty acids. nih.gov Method development in chiral SFC involves optimizing parameters such as the co-solvent composition, temperature, and backpressure to achieve the desired resolution. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) Techniques

Chiral high-performance liquid chromatography (HPLC) is a well-established and widely used technique for the separation of enantiomers. aocs.orgaocs.org Similar to SFC, chiral HPLC relies on the use of a chiral stationary phase to differentiate between the enantiomers. nih.gov A variety of chiral columns are commercially available, offering different selectivities for various classes of compounds. aocs.org

For the analysis of this compound, the carboxyl group can be derivatized to an ester to improve chromatographic properties. oup.com The separation is then carried out on a chiral column using a suitable mobile phase, which is typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol. nih.gov The detection is often performed using a UV detector, as the derivatized compound may have a chromophore that absorbs UV light. oup.com The enantiomeric excess can be determined by comparing the peak areas of the two enantiomers in the chromatogram. nih.gov

Table 2: Comparison of Chiral Separation Techniques

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO₂ | Liquid Solvents (e.g., Hexane, Ethanol) |

| Analysis Speed | Generally faster | Can be slower |

| Solvent Consumption | Lower | Higher |

| Column Types | Packed columns with Chiral Stationary Phases | Packed columns with Chiral Stationary Phases |

| Detection | MS, UV, FID | UV, MS, RI |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's carbon skeleton and the verification of the hydroxyl group's position at the C-2 carbon.

For the methyl ester derivative of 2-hydroxystearic acid, methyl 2-hydroxyoctadecanoate, specific proton chemical shifts have been reported, which are crucial for structural verification. aocs.org The proton attached to the carbon bearing the hydroxyl group (—CHOH—) is a key diagnostic signal.

Table 1: Representative ¹H-NMR Chemical Shifts for Methyl Hydroxystearates

| OH Position | —CHOH— (ppm) |

| 2 | 3.93 |

| 3 | 3.80 |

| 12 | 3.40 |

This interactive table is based on data for methyl hydroxystearates in CCl₄ and illustrates the distinct chemical shift of the proton at the hydroxylated carbon, which is instrumental in confirming the position of the hydroxyl group. Data sourced from Tulloch, 1966. aocs.org

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules or to aid in structural elucidation through NMR. wikipedia.org In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. This "labeling" allows researchers to follow the compound through complex biological systems or to enhance NMR signals for more detailed structural analysis. wikipedia.org

For example, introducing a ¹³C label at a specific position in the stearic acid backbone during synthesis would allow for precise tracking of that carbon atom in metabolic studies using ¹³C NMR or mass spectrometry. medchemexpress.comnih.gov While specific studies on the isotopic labeling of this compound for NMR analysis were not found in the search results, the general principles of this technique are widely applied in lipidomics. nih.gov Deuterium labeling, for instance, can be used to determine enantiomeric purity by creating diastereomers that can be distinguished by ²H NMR spectroscopy. nih.gov

Advanced Sample Preparation and Extraction Techniques for Hydroxy Fatty Acids

The accurate quantification and characterization of this compound from complex biological or environmental matrices necessitate efficient and selective sample preparation and extraction techniques. The goal is to isolate the analyte of interest from interfering substances that could compromise the analytical results.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of hydroxy fatty acids from various samples. researchgate.net This method relies on the partitioning of the analyte between a solid stationary phase (sorbent) and a liquid mobile phase. The choice of sorbent and elution solvents is critical for achieving high recovery and purity.

For hydroxy fatty acids, silica-based sorbents are often employed. A common strategy involves a multi-step elution process. Initially, a non-polar solvent like hexane is used to remove neutral lipids. Subsequently, a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate, can be used to elute other fatty acids. Finally, a more polar solvent, like pure ethyl acetate, is used to elute the more polar hydroxy fatty acids.

Table 2: Illustrative Solid-Phase Extraction Protocol for Hydroxy Fatty Acids

| Step | Solvent | Purpose |

| Conditioning | Hexane | To prepare the sorbent for sample loading. |

| Sample Loading | Sample dissolved in a non-polar solvent | To apply the sample to the SPE cartridge. |

| Wash 1 | Hexane | To elute highly non-polar interfering compounds. |

| Wash 2 | Hexane:Ethyl Acetate (e.g., 95:5) | To elute neutral lipids and less polar fatty acids. |

| Elution | Ethyl Acetate | To elute the target hydroxy fatty acids. |

This interactive table outlines a general SPE protocol for the separation of hydroxy fatty acids. The specific solvent ratios and volumes may need to be optimized depending on the sample matrix and the specific hydroxy fatty acid being isolated.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a "green" alternative to traditional solvent extraction methods. It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ is non-toxic, inexpensive, and its solvating power can be finely tuned by adjusting the temperature and pressure. This allows for the selective extraction of different lipid classes. For instance, by manipulating the density of the supercritical CO₂, it is possible to selectively extract less polar lipids at lower pressures, while more polar compounds like hydroxy fatty acids may require higher pressures or the addition of a polar co-solvent (modifier) such as ethanol.

Derivatization Techniques

To improve the analytical performance of techniques like gas chromatography (GC) and mass spectrometry (MS), hydroxy fatty acids are often chemically modified through derivatization. For GC analysis, the polar carboxyl and hydroxyl groups can lead to poor peak shape and thermal instability. Therefore, they are often converted to more volatile and stable esters and ethers. A common approach is to methylate the carboxylic acid group to form a fatty acid methyl ester (FAME) and to silylate the hydroxyl group to form a trimethylsilyl (TMS) ether.

For liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to enhance ionization efficiency. Reagents can be introduced that add a readily ionizable group to the fatty acid, thereby increasing the sensitivity of the analysis.

Structural Modifications and Chemical Derivatization of S 2 Hydroxystearic Acid for Research Applications

Synthesis and Characterization of Esters and Amides of (S)-2-Hydroxystearic Acid

The synthesis of esters and amides from this compound is a fundamental approach to modify its polarity, solubility, and biological activity. Esterification is typically achieved by reacting the carboxylic acid group with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. Amide synthesis involves the activation of the carboxylic acid group, often using coupling agents, followed by the addition of a primary or secondary amine. wipo.int

These synthetic modifications can lead to the creation of novel polymers, such as poly(ester amide)s, by utilizing the bifunctional nature of the molecule. kci.go.krresearchgate.net For instance, the hydroxyl and carboxyl groups can participate in polymerization reactions to form complex macromolecular structures with tailored thermal and mechanical properties.

The characterization of these newly synthesized esters and amides is crucial for confirming their structure and purity. A suite of analytical techniques is employed for this purpose. Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic carbonyl stretching frequencies of the ester or amide groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the successful incorporation of the alcohol or amine moiety. researchgate.net For polymeric derivatives, Gel Permeation Chromatography (GPC) is used to determine the molar mass distribution, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate their thermal properties, such as melting point and thermal stability. kci.go.krresearchgate.net

Table 1: Synthesis and Characterization of this compound Esters and Amides

| Derivative Type | Synthetic Precursors | Common Characterization Methods | Key Findings from Characterization |

|---|---|---|---|

| Esters | This compound, Alcohol | FTIR, ¹H NMR, ¹³C NMR | Confirmation of ester linkage, structural elucidation. |

| Amides | This compound, Amine | FTIR, ¹H NMR, ¹³C NMR | Confirmation of amide bond, structural elucidation. |

| Poly(ester amide)s | this compound, Diols, Diamines | GPC, DSC, TGA, XRD | Determination of molar mass, thermal transitions, and crystalline structure. kci.go.krresearchgate.net |

Functionalization for Bioconjugation and Probe Development

The presence of two distinct functional handles on this compound allows for its strategic functionalization for bioconjugation and the development of molecular probes. The carboxylic acid can be readily coupled to the amine groups of proteins, peptides, or other biomolecules to form stable amide bonds. This strategy is often used to attach the lipid moiety to a biological vector for targeted delivery.

Similarly, the hydroxyl group can be functionalized to introduce reporter groups, such as fluorescent dyes or biotin (B1667282) tags. For example, reaction with a fluorescently labeled carboxylic acid would yield a fluorescent ester derivative of this compound. These probes are invaluable tools in cell biology for tracking the localization and metabolism of fatty acids within cellular compartments. The development of such probes can aid in understanding the biological roles of specific fatty acids. nih.gov

The functionalization can also be designed to create self-assembling systems. For instance, derivatization of similar hydroxy fatty acids has led to the formation of organogelators, which can create structured fibrillar networks. acs.org This property can be exploited for creating novel biomaterials for drug delivery or tissue engineering.

Table 2: Functionalization Strategies for this compound

| Functional Group | Derivatization Reaction | Application |

|---|---|---|

| Carboxylic Acid | Amide coupling | Bioconjugation to proteins/peptides. |

| Hydroxyl Group | Esterification | Attachment of fluorescent probes. |

| Both Groups | Polymerization | Formation of biocompatible polymers. |

Development of Silylated Derivatives for Modulation of Research Properties

The introduction of silyl (B83357) groups, particularly through the formation of silyl ethers at the hydroxyl position, is a key strategy for modulating the properties of hydroxy fatty acids for research purposes. mdpi.com The functionalization of the hydroxyl group on hydroxystearic acids with a tert-butyldimethylsilyl (TBDMS) ether is a common modification. mdpi.com This is typically achieved by reacting the hydroxy acid with tert-butylchlorodimethylsilane in the presence of a base like imidazole. mdpi.com

This silylation has several significant effects. It increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. It also serves as a protective group for the hydroxyl functionality, preventing it from participating in unwanted side reactions during other chemical transformations.

Research on other hydroxystearic acid isomers has shown that silylation can dramatically enhance biological activity. mdpi.com For example, silylated derivatives of 9-hydroxystearic acid have demonstrated significantly increased antiproliferative activity against various cancer cell lines, often acting at nanomolar concentrations. mdpi.com This enhancement is attributed to the altered physicochemical properties conferred by the bulky and lipophilic silyl group. The strategic application of silylation can thus convert a moderately active compound into a highly potent one for research into cellular processes like cell cycle progression. mdpi.com

Table 3: Properties of Silylated Hydroxystearic Acid Derivatives

| Derivative | Modification | Key Property Change | Research Implication |

|---|

| O-TBDMS-(S)-2-hydroxystearic acid | Conversion of -OH to -O-TBDMS | Increased lipophilicity, protection of hydroxyl group | Enhanced cell permeability, potential for increased biological potency. mdpi.com |

Synthesis and Evaluation of Metal-Complexed Hydroxystearic Acid Hybrid Species

This compound can act as a chelating ligand for various metal ions, forming hybrid organometallic species. The coordination typically involves the carboxylate group and the α-hydroxyl group, which together can form a stable five-membered ring with a central metal ion. The synthesis of these complexes is generally straightforward, often involving the reaction of the sodium or potassium salt of the hydroxy acid with a suitable metal salt (e.g., ZnSO₄, FeSO₄) in a solvent like methanol (B129727) or water. eurjchem.commdpi.com

The resulting metal complexes can exhibit novel biological and chemical properties compared to the parent fatty acid. For instance, metal complexes of other organic ligands have been shown to possess significant antimicrobial and anticancer activities. eurjchem.comnih.gov The metal center can introduce new mechanisms of action, such as redox activity or enhanced binding to biological targets.

The evaluation of these metal-complexed species involves a range of analytical and biological assays. Spectroscopic techniques like FTIR and UV-Visible spectroscopy are used to confirm the coordination of the ligand to the metal ion. eurjchem.com X-ray crystallography can provide definitive structural information. nih.gov The biological efficacy of these complexes is often assessed through in vitro cytotoxicity assays against cancer cell lines and antimicrobial assays against various bacterial and fungal strains. eurjchem.commdpi.com These studies help to establish structure-activity relationships and identify promising candidates for further development.

Table 4: Synthesis and Evaluation of Metal-Complexed Hydroxystearic Acid

| Metal Ion | Ligand | Synthesis Method | Evaluation Techniques | Potential Application |

|---|---|---|---|---|

| Zn(II) | (S)-2-Hydroxystearate | Reaction of ligand with ZnSO₄ eurjchem.commdpi.com | FTIR, NMR, UV-Vis, Cytotoxicity assays eurjchem.com | Anticancer, Antimicrobial research eurjchem.com |

| Fe(II)/Fe(III) | (S)-2-Hydroxystearate | Reaction of ligand with FeSO₄/FeCl₃ mdpi.comeurjchem.com | Elemental Analysis, Spectral studies, Docking analysis | Antimycobacterial, Anticancer research eurjchem.com |

| Cu(II) | (S)-2-Hydroxystearate | Reaction of ligand with Cu(II) salts eurjchem.com | Magnetic susceptibility, Antimicrobial assays | Antibacterial, Antifungal research eurjchem.com |

Supramolecular Chemistry and Self Assembly Research of Hydroxystearic Acids

Principles of Molecular Self-Assembly in Hydroxystearic Acid Systems

The spontaneous organization of hydroxystearic acid molecules into well-defined, stable, non-covalently bonded aggregates is a hallmark of supramolecular chemistry. This process is governed by a delicate balance of intermolecular forces, which collectively guide the molecules into low-energy, ordered arrangements.

The primary driving force for the self-assembly of hydroxystearic acids is hydrogen bonding. nih.govrsc.orgnih.gov These molecules possess two key functional groups capable of forming strong, directional hydrogen bonds: the carboxylic acid head and the hydroxyl group on the alkyl chain.

Carboxylic Acid Dimerization: A highly favorable and common motif involves the head-to-head dimerization of the carboxylic acid groups, forming a stable eight-membered ring with two hydrogen bonds. drexel.edursc.org This interaction effectively links two fatty acid molecules together, creating a fundamental building block for larger assemblies.

Inter-hydroxyl Hydrogen Bonding: The hydroxyl groups located along the carbon chains provide a secondary and crucial site for hydrogen bonding. These groups can form extended chains or networks of hydrogen bonds, linking the pre-formed dimers. drexel.edursc.orgnih.gov This interaction is critical for the longitudinal growth of fibrillar structures, creating a "backbone" of hydrogen bonds along the fiber axis. rsc.org

Van der Waals Forces: While weaker and less directional than hydrogen bonds, the cumulative effect of van der Waals interactions between the long alkyl chains is significant. These forces promote the close packing of the hydrocarbon tails, contributing to the stability and crystallinity of the assembled structures.

The self-assembly process is essentially a crystallization event where molecules organize into three-dimensional networks, often trapping the solvent to form gels. typeset.io The strength and directionality of the hydrogen bonds provided by both the carboxylic acid and the hydroxyl groups are paramount in creating these ordered, high-aspect-ratio structures. nih.govresearchgate.net

The precise location of the hydroxyl group (regioisomerism) and its spatial orientation (stereochemistry) have a profound impact on the morphology of the resulting self-assembled structures. typeset.ionih.gov

Regioisomerism: The position of the -OH group along the stearic acid chain influences how the molecules can pack. For instance, studies comparing (R)-9-hydroxystearic acid with its well-studied regioisomer, (R)-12-hydroxystearic acid, reveal significant differences in their ability to form gels. nih.gov (R)-9-HSA was found to be a less efficient gelator than (R)-12-HSA. nih.gov The positioning of the hydroxyl group affects the geometry of the hydrogen-bonding network and the efficiency of the alkyl chain packing. nih.govmdpi.com For 2-hydroxystearic acid, the proximity of the hydroxyl group to the carboxylic acid head means they may act as a single, larger polar headgroup, which can lead to different packing arrangements compared to isomers where the hydroxyl group is in the middle of the chain. gsartor.org

Stereochemistry: Chirality is a critical factor in determining the higher-order structure of the assemblies. Enantiomerically pure hydroxystearic acids often form twisted or helical fibers, a direct consequence of the chiral center. rsc.orgresearchgate.net In contrast, a racemic mixture (an equal mix of R and S enantiomers) may lead to different, often less ordered or non-fibrillar structures, such as platelet-like crystals. rsc.org This is because the packing of molecules with opposite chirality can disrupt the propagation of the helical twist, leading to a different crystal growth pattern. rsc.orgnih.gov For example, optically pure (D)-12-hydroxystearic acid forms high-aspect-ratio fibers, whereas the racemic mixture forms platelet-like crystals that are less effective at forming a gel network. rsc.org

This sensitivity to both the position and configuration of a single functional group highlights the high degree of programming inherent in molecular self-assembly.

Formation and Characterization of Fibrillar and Ordered Structures

Once self-assembly occurs, a variety of advanced analytical techniques are employed to characterize the resulting supramolecular architectures, providing information on their morphology, dimensions, and internal molecular arrangement.

Cryogenic Electron Microscopy (cryo-EM) and Atomic Force Microscopy (AFM) are powerful imaging tools for visualizing nanoscale structures in a near-native state.

Cryogenic Electron Microscopy (Cryo-EM): This technique involves flash-freezing a thin layer of the sample solution, preserving the self-assembled structures in their hydrated state. Cryo-EM allows for the direct visualization of fibrils, ribbons, and tubes. mdpi.compreprints.orgnih.gov For example, in aqueous solutions, 12-HSA can form remarkable multilamellar tubes with diameters around 0.6 µm and lengths of several micrometers. researchgate.netmdpi.com Cryo-EM can reveal the morphology of these tubes and show that they are formed from the rolling of helical ribbons. mdpi.comnih.gov Recent advances in cryo-EM even allow for near-atomic resolution of self-assembled peptide nanofibers, demonstrating its potential for detailed structural elucidation. researchgate.netnih.gov

Atomic Force Microscopy (AFM): AFM uses a sharp tip to scan a surface and generate a three-dimensional topographical map. It is particularly useful for studying the morphology of fibrils adsorbed onto a substrate. nih.gov AFM can measure the height, width, and periodicity of twisted ribbons and fibers, providing quantitative data on the dimensions of the self-assembled structures. nih.govnih.gov It can confirm the fibrillar nature of the networks responsible for gelation and reveal details about their helical twisting. nih.gov

X-ray diffraction (XRD) and scattering techniques, including Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), provide crucial information about the periodic structures within the assembled material, from the atomic to the nanometer scale.

Wide-Angle X-ray Scattering (WAXS): WAXS probes the short-range order and provides information about the packing of the alkyl chains. The resulting diffraction patterns can indicate whether the chains are in a crystalline (ordered) or liquid-crystalline (disordered) state. mdpi.commdpi.com For instance, the crystalline phase of fatty acids typically shows a sharp Bragg peak. nih.govmdpi.com

Small-Angle X-ray Scattering (SAXS): SAXS is used to investigate larger-scale structures, such as the lamellar stacking in fibrils or tubes. researchgate.net It can determine the d-spacing, which corresponds to the thickness of the molecular bilayers. For gels of (R)-12-HSA, a large d-spacing is often observed, corresponding to the length of the molecule, while other spacings relate to the lateral packing. researchgate.net

Single-Crystal X-ray Diffraction: When suitable single crystals can be grown, this technique provides the most detailed information, revealing the precise three-dimensional arrangement of molecules in the crystal lattice, including bond lengths and angles. nih.govmdpi.com Studies on (R)-9-HSA crystals have shown that the molecules form twisted carboxylic acid dimers that are further linked by hydrogen bonds between the hydroxyl groups, creating long, unidirectional chains. nih.govmdpi.com

The table below summarizes representative X-ray diffraction data for hydroxystearic acid isomers, illustrating how molecular packing differs based on structure and conditions.

| Compound | Technique | Key Findings / Spacings | Reference |

| (R)-9-Hydroxystearic Acid | Single-Crystal XRD | Non-centrosymmetric twisted dimers linked by OH groups into unidirectional chains. O-H···O distances of 2.743-2.753 Å. | nih.gov, mdpi.com |

| (R)-9-Hydroxystearic Acid | Synchrotron Powder XRD | Shows polymorphism depending on the crystallization solvent (e.g., methanol (B129727), paraffin (B1166041) oil). | nih.gov, mdpi.com |

| (R)-10-Hydroxystearic Acid | Single-Crystal XRD | Unit cell parameters determined at 100 K: a = 4.835 Å, b = 9.150 Å, c = 20.725 Å. | nih.gov |

| 12-Hydroxystearic Acid / Stearic Acid Mixtures | WAXS | A Bragg peak indicates crystalline fatty acid self-assembly at lower temperatures. | nih.gov, mdpi.com |

| (R)-12-Hydroxystearic Acid Gels | SAXS/WAXS | Spacings of ~4.6 Å and 3.9 Å are characteristic features in gels from polar solvents. | researchgate.net |

This table is interactive. You can sort and filter the data.

Computational Modeling and Simulation of Hydroxystearic Acid Self-Assembly Dynamics

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding the complex process of self-assembly from the ground up. These simulations model the interactions between individual molecules over time, providing a dynamic picture of how they aggregate to form larger structures.

Mechanism of Aggregation: MD simulations can track the formation of initial aggregates, such as the dimerization of carboxylic acid groups, followed by the slower process of inter-hydroxyl group hydrogen bonding. drexel.edu These simulations have shown that for 12-HSA in a nonpolar solvent like hexane (B92381), self-assembly leads to ordered aggregates through the formation of polarized five- and six-membered rings between hydroxyl groups and head-to-head acid dimerization. drexel.edunih.gov

Predicting Stable Structures: By simulating the system for extended periods (microseconds), researchers can identify stable, low-energy aggregate structures. drexel.edu For 12-HSA, simulations have revealed a stable "ring-of-rings" motif as a primary feature of the self-assembled structure in organic solvents. drexel.edunih.gov These predicted structures can then be validated by comparing simulated scattering patterns with experimental X-ray diffraction data. drexel.edunih.gov

Influence of Molecular Structure: Simulations allow for systematic studies of how changes in molecular structure, such as stereochemistry or the presence of different cations, affect the assembly process. drexel.edu For instance, simulations comparing (R)-12HSA, (S)-12HSA, and a racemic mixture in hexane demonstrated the critical role of optical purity in the resulting aggregate structures. drexel.edu Similarly, replacing the acidic proton with a lithium ion was shown to dramatically alter the resulting morphology from discrete aggregates to a network of fibrils, while losing the chiral nature of the assembly. nih.gov

These computational studies provide atomic-level resolution that complements experimental findings, offering a deeper understanding of the kinetic and thermodynamic factors that govern the self-assembly of hydroxystearic acids.

Engineering of Self-Assembled Hydroxystearic Acid Nanostructures for Research Tools

The capacity of hydroxystearic acids, such as (S)-2-hydroxystearic acid, to self-assemble into well-defined nanostructures offers significant opportunities for their application as versatile research tools. Through strategic engineering of these self-assembled systems, it is possible to create templates, scaffolds, and other functional materials for a variety of scientific investigations. The principles of this engineering are largely derived from studies on analogous molecules like 12-hydroxystearic acid (12-HSA), which provides a well-documented model for the behavior of this compound.

The engineering of these nanostructures primarily revolves around their use as "soft templates" for the synthesis of other nanomaterials. The self-assembled fibrillar networks of hydroxystearic acids in organogels or hydrogels can dictate the morphology and dimensions of inorganic or polymeric materials synthesized within this matrix.

A key area of research has been the use of 12-HSA-based gels to template the formation of metallic and metal oxide nanostructures. For instance, hydrogels formed from D-12-hydroxystearic acid in combination with a long-chain amidoamine derivative have been successfully employed as soft templates for the synthesis of double-helical gold nanowires. elsevierpure.com The self-assembled chiral structure of the gelator molecules directs the growth of the gold into a helical morphology that would be difficult to achieve through other methods.

Furthermore, the gel-sol transition of these hydrogels can be precisely controlled by tuning the concentrations of the constituent components, such as the gelator and added salts like lithium chloride. elsevierpure.com This tunable behavior is a critical engineering aspect, as it allows for the gentle and controlled removal of the hydroxystearic acid template after the desired nanostructure has been formed, often by a simple washing step. elsevierpure.com This leaves behind the free-standing, templated nanomaterial for further study or application.

The versatility of hydroxystearic acid templates extends to the synthesis of metal oxide nanotubes. Research has demonstrated that the self-assembled fibrillar networks of the sodium salt of (R)-12-hydroxystearic acid in various solvents can act as templates for the sol-gel polymerization of tetraethyl orthosilicate (B98303) (TEOS), leading to the formation of silica (B1680970) nanotubes.

Beyond silica, these organogel templates have been used to direct the formation of other metal oxide nanoscale objects, including those of iron(III) oxide (Fe₂O₃) and copper(II) oxide (CuO). The ability to create such a diverse range of inorganic nanostructures highlights the broad utility of hydroxystearic acids as a research tool for materials synthesis.

The properties of the resulting templated materials can be engineered by modifying the structure of the hydroxystearic acid molecule itself. For example, converting the carboxylic acid group of (R)-12-hydroxystearic acid into primary and secondary amides or amines has been shown to produce more robust and efficient organogelators. acs.orgresearchgate.net These modifications can enhance the thermal stability and mechanical properties of the gel, which in turn influences the fidelity of the templating process.

The table below summarizes key findings in the engineering of hydroxystearic acid nanostructures as research tools, primarily drawing from studies on 12-hydroxystearic acid as a model system.

| Engineered Application | Hydroxystearic Acid System | Templated Material | Controllable Parameters | Resulting Nanostructure |

| Soft Templating | D-12-hydroxystearic acid and a long-chain amidoamine derivative in an aqueous solution with LiCl elsevierpure.com | Gold (Au) | Gelator concentration, LiCl concentration | Double-helical gold nanowires |

| Soft Templating | Sodium salt of (R)-12-hydroxystearic acid organogel | Silicon dioxide (SiO₂) from TEOS | Solvent, catalyst | Silica nanotubes |

| Soft Templating | Sodium salt of (R)-12-hydroxystearic acid organogel | Iron(III) oxide (Fe₂O₃), Copper(II) oxide (CuO) | Precursor type | Nanoscale objects |

| Gel Property Enhancement | (R)-12-hydroxystearic acid derivatives (amides, amines) acs.orgresearchgate.net | - | Chemical modification of the headgroup | More robust organogels |

The development of these engineered nanostructures from self-assembling systems like this compound provides a powerful bottom-up fabrication strategy. By controlling the self-assembly of the organic template, researchers can dictate the architecture of a wide array of functional nanomaterials, opening up new avenues for investigation in fields ranging from materials science to catalysis and electronics.

Q & A

Q. What are the standard methods for synthesizing (S)-2-hydroxystearic acid, and how can purity be validated?

this compound is typically synthesized via hydroxylation of stearic acid derivatives or enzymatic resolution of racemic mixtures. Key steps include:

Q. How can researchers characterize the physicochemical properties of this compound?

Critical properties include melting point, solubility, and logP. Methodologies involve:

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting behavior.

- Solubility profiling : Use polar (e.g., ethanol) and non-polar solvents (e.g., hexane) under controlled temperatures .

- Partition coefficient (logP) : Reverse-phase HPLC or shake-flask methods to quantify hydrophobicity .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

Common assays include:

- Cell viability assays : MTT or resazurin-based tests to evaluate cytotoxicity (e.g., EAT cell growth inhibition at 100 μM ).

- Lipid interaction studies : Langmuir monolayer techniques to assess membrane behavior .

- Enzymatic assays : Monitor hydroxylase activity using radiolabeled substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from stereochemical impurities or assay variability. Strategies include:

- Batch validation : Re-analyze compounds using chiral chromatography and mass spectrometry .

- Standardized protocols : Adopt harmonized cell culture conditions (e.g., serum-free media) to minimize confounding factors .

- Meta-analysis : Systematically compare datasets using tools like PRISMA guidelines to identify methodological biases .

Q. What advanced techniques enable stereochemical analysis of this compound in complex matrices?

- Chiral GC-MS : Derivatize with trifluoroacetic anhydride for enhanced volatility and resolution .

- Circular dichroism (CD) : Detect optical activity in aqueous solutions, critical for studying lipid-protein interactions .

- X-ray crystallography : Resolve absolute configuration when co-crystallized with chiral amines .

Q. How can computational modeling enhance the study of this compound’s mechanism of action?

- Molecular dynamics (MD) : Simulate lipid bilayer interactions to predict membrane-disruptive effects .

- Docking studies : Use AutoDock Vina to identify binding sites in enzymes like fatty acid hydroxylases .

- QSAR models : Corrogate substituent effects on bioactivity using descriptors like TPSA (57.5 Ų) and AlogP (5.3) .

Q. What experimental designs are optimal for studying the metabolic fate of this compound in vivo?

- Isotopic labeling : Synthesize ¹⁴C-labeled analogs for tracing β-oxidation pathways .

- LC-MS/MS metabolomics : Profile urinary or plasma metabolites in animal models .

- Knockout models : Use CRISPR-edited cell lines (e.g., lacking hydroxyacyl-CoA dehydrogenase) to elucidate catabolic pathways .

Methodological Notes

- Data reproducibility : Always include negative controls (e.g., racemic mixtures) and report enantiomeric purity to ensure comparability .

- Ethical compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and data transparency .

- Literature rigor : Prioritize peer-reviewed journals over vendor databases (e.g., avoid ) to ensure data reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.